molecular formula C23H19ClN2O3S B15019336 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B15019336
M. Wt: 438.9 g/mol
InChI Key: DYCTYGYUXWYGLF-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the methoxyphenyl group and the chloro-methylphenoxy acetamide linkage. Common reagents used in these steps include various chlorinating agents, methoxylating agents, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles; conditions depend on the specific substitution reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s methoxyphenyl and chloro-methylphenoxy groups may also contribute to its binding affinity and specificity. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromo-3-methylphenoxy)acetamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the chloro group contributes to its stability and potential biological activity.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide

InChI

InChI=1S/C23H19ClN2O3S/c1-14-11-16(8-9-17(14)24)29-13-22(27)25-19-12-15(7-10-20(19)28-2)23-26-18-5-3-4-6-21(18)30-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

DYCTYGYUXWYGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Cl

Origin of Product

United States

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